molecular formula C10H10N4O2 B1430710 methyl 2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetate CAS No. 1803605-61-9

methyl 2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetate

Cat. No.: B1430710
CAS No.: 1803605-61-9
M. Wt: 218.21 g/mol
InChI Key: QZPARRTUENUTMP-UHFFFAOYSA-N
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Description

Methyl 2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetate is an organic compound that features a tetrazole ring, a phenyl group, and an ester functional group. Tetrazoles are known for their diverse applications in medicinal chemistry, material science, and as intermediates in organic synthesis. The presence of the tetrazole ring imparts unique chemical properties to the compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetate typically involves the formation of the tetrazole ring followed by esterification. One common method is the [2+3] cycloaddition reaction between a nitrile and an azide to form the tetrazole ring. This reaction can be carried out under mild conditions using solvents like acetonitrile and catalysts such as copper(I) salts .

Industrial Production Methods

Industrial production of tetrazole derivatives often employs eco-friendly approaches, such as using water as a solvent and moderate reaction conditions to minimize environmental impact. The use of microwave-assisted synthesis and flow chemistry techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetate can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Tetrazole N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Mechanism of Action

The mechanism of action of methyl 2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetate involves its interaction with molecular targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The tetrazole ring can act as a bioisostere, replacing carboxylic acids in drug molecules, thereby enhancing their stability and bioavailability . The compound’s ability to form stable complexes with metal ions also plays a crucial role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

    5-Phenyltetrazole: Similar structure but lacks the ester functional group.

    1H-Tetrazole-5-acetic acid: Contains a carboxylic acid group instead of an ester.

    4-(1H-Tetrazol-5-yl)benzoic acid: Features a benzoic acid moiety instead of an ester.

Uniqueness

Methyl 2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetate is unique due to the presence of both the tetrazole ring and the ester functional group, which imparts distinct chemical reactivity and biological activity. Its ability to act as a bioisostere and form stable metal complexes makes it a valuable compound in various research applications .

Properties

IUPAC Name

methyl 2-[4-(tetrazol-1-yl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-16-10(15)6-8-2-4-9(5-3-8)14-7-11-12-13-14/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZPARRTUENUTMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)N2C=NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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